Product packaging for 2-(Quinolin-4-yl)propanoic acid(Cat. No.:)

2-(Quinolin-4-yl)propanoic acid

Cat. No.: B13314313
M. Wt: 201.22 g/mol
InChI Key: DLNQUZAJDUWMEB-UHFFFAOYSA-N
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Description

Significance of Quinoline-Containing Scaffolds in Chemical Biology

The quinoline (B57606) ring system, a fused bicyclic heterocycle containing a nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. usc.edunih.govrsc.org This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. rsc.orgnih.gov The structural rigidity and the presence of a nitrogen atom allow for diverse chemical functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. frontiersin.org

Quinoline derivatives have demonstrated a remarkable spectrum of therapeutic applications, including roles as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. nih.govnih.gov The ability of the quinoline nucleus to serve as a versatile building block for the design of new drugs has solidified its importance in chemical biology and drug discovery programs. usc.edunih.gov Its capacity to interact with various biological targets makes it a cornerstone in the development of novel therapeutic agents. frontiersin.org

Historical Context of Propanoic Acid Derivatives in Medicinal Chemistry

Propanoic acid and its derivatives have a rich history in the annals of medicinal chemistry. The discovery of propanoic acid itself dates back to 1844. biocrates.com A significant branch of this chemical family, the 2-arylpropionic acids, rose to prominence as a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.nethumanjournals.com This class includes widely recognized pharmaceuticals such as ibuprofen (B1674241) and ketoprofen. researchgate.nethumanjournals.com

These derivatives primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. humanjournals.com Beyond their anti-inflammatory, analgesic, and antipyretic properties, research has explored the broader biological activities of propanoic acid derivatives, including potential antibacterial and anticancer effects. nih.govresearchgate.net The enduring legacy of propanoic acid derivatives in pharmacotherapy underscores their importance as a foundational structural motif in drug design.

Overview of Academic Research Trajectories for 2-(Quinolin-4-yl)propanoic Acid

Academic inquiry into this compound has primarily focused on its synthesis and the evaluation of its biological activity, particularly its antimicrobial properties. Research has detailed the synthesis of ethyl 2-(quinolin-4-yl)propanoates, the ester form of the target compound, through multi-step chemical reactions.

A common synthetic route involves the Gould-Jacobs reaction to form substituted 4-hydroxyquinolines from anilines. These intermediates are subsequently converted to 4-chloroquinolines, which then undergo a nucleophilic substitution reaction with diethyl sodiomethylmalonate, followed by de-ethoxycarbonylation to yield the desired ethyl 2-(quinolin-4-yl)propanoates. nih.govmdpi.com

Subsequent biological evaluations of these synthesized compounds have demonstrated their potential as antimicrobial agents. Notably, several substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent activity against the bacterium Helicobacter pylori. nih.govmdpi.com Research suggests that these compounds may act on an intracellular target, as studies have not observed evidence of membrane damage. mdpi.com The antimicrobial activity of related quinoline derivatives has also been explored against other pathogens, including various bacteria and fungi. nih.govresearchgate.net

Table 1: Investigated Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)propanoates

Organism Activity Noted
Helicobacter pylori Potent antimicrobial activity observed for several derivatives. mdpi.com
Gram-positive Bacteria (e.g., S. albus) Some derivatives displayed good activity. nih.gov
Gram-negative Bacteria (e.g., P. mirabilis, E. coli) Some derivatives showed good activity. nih.gov
Fungi (e.g., C. albicans, A. niger) Antifungal activity was evaluated. nih.gov
Mycobacterium tuberculosis Related quinoline derivatives have been investigated for antitubercular activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B13314313 2-(Quinolin-4-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,14,15)

InChI Key

DLNQUZAJDUWMEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC2=CC=CC=C12)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Quinolin 4 Yl Propanoic Acid and Its Derivatives

Classical Approaches for Quinoline (B57606) Moiety Construction

The foundational quinoline structure has been assembled through several eponymous reactions for over a century. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

Gould-Jacobs Reaction Applications

The Gould-Jacobs reaction is a versatile method for preparing quinolines, specifically leading to 4-hydroxyquinoline (B1666331) derivatives which are key intermediates. wikipedia.org The process commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.orgresearchgate.net This intermediate undergoes a thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether, to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comd-nb.info Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, affords the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgmdpi.com

While this reaction doesn't directly install the propanoic acid side chain, it establishes the crucial 4-oxygenated quinoline core. The resulting 4-hydroxyquinoline can then be converted to a 4-haloquinoline or a 4-triflate, providing a chemical handle for the subsequent introduction of the side chain via cross-coupling reactions. The efficiency of the thermal cyclization step is highly dependent on reaction conditions.

Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield Based on the reaction of aniline and diethyl ethoxymethylenemalonate under microwave heating.

EntryTemperature (°C)Time (min)Isolated Yield of Product (%)
12501037
22502028
3300547
43001028

Data adapted from a study on microwave-assisted Gould-Jacobs reactions. jasco.ro

Skraup Synthesis and Modifications

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring. In its classic form, it involves heating an aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. numberanalytics.compharmaguideline.com Subsequent cyclization and oxidation produce the quinoline ring. pharmaguideline.com

The traditional Skraup reaction is notoriously vigorous and often violent. wikipedia.org Modifications have been developed to moderate its reactivity and improve yields. These include the use of milder oxidizing agents, such as arsenic acid, or the addition of ferrous sulfate. wikipedia.org A significant improvement involves using acetylated amines (e.g., acetanilide (B955) instead of aniline), which results in a less violent reaction and substantially higher yields of the quinoline product. cdnsciencepub.com Another modification involves altering the method of combining reactants to reduce the initial exothermic reaction. cdnsciencepub.com

However, the Skraup synthesis is generally used for preparing quinolines that are unsubstituted in the heterocyclic ring. organicreactions.org Therefore, it is not a direct pathway to 2-(Quinolin-4-yl)propanoic acid, as it does not readily allow for substitution at the 4-position. It is primarily relevant for creating the basic quinoline scaffold which would require subsequent functionalization.

Pfitzinger Reaction Utilization

The Pfitzinger reaction offers a more direct route to quinoline-4-carboxylic acids, which are immediate precursors to the target compound class. This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgresearchgate.net

The mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

The substituent at the 2-position of the resulting quinoline is determined by the structure of the starting carbonyl compound. To synthesize a precursor for this compound, one could envision using a β-keto acid or its synthetic equivalent as the carbonyl component. The Pfitzinger reaction has been shown to be effective with a range of substrates, and modern variations include one-pot procedures that can directly yield quinoline-4-carboxylic esters under milder conditions using TMSCl as a mediator. thieme-connect.commdpi.com

Conrad-Limpach Synthesis Relevance

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (4-quinolones). wikipedia.orgsynarchive.com The synthesis proceeds by reacting an aniline with a β-ketoester. The reaction conditions determine the final product; at lower temperatures, the kinetically favored product is a β-aminoacrylate via attack at the keto group. wikipedia.org At higher temperatures, this intermediate cyclizes to form the 4-hydroxyquinoline. wikipedia.orgsynarchive.com

This method is highly relevant for synthesizing precursors to the target molecule. For instance, using diethyl acetonedicarboxylate as the β-ketoester component in a reaction with aniline can lead to the formation of ethyl 2-(4-hydroxyquinolin-2-yl)acetate. nih.gov This product contains the core quinoline structure with a handle at the 4-position (the hydroxyl group) and an acetic acid ester at the 2-position, closely related to the desired propanoic acid structure. The thermal cyclization step is critical and often requires high-boiling point solvents to achieve good yields. nih.gov

Table 2: Influence of Solvent on Conrad-Limpach Cyclization Yield Based on the thermal cyclization to form a 4-quinolone derivative.

SolventBoiling Point (°C)Yield (%)
Mineral Oil~30065
Diphenyl ether25963
1,2,4-Trichlorobenzene21456
Ethyl benzoate21255

Data adapted from a solvent screening study. tandfonline.com

Propanoic Acid Chain Introduction Strategies

While classical methods are effective at constructing the quinoline core, modern synthetic chemistry often relies on functionalizing a pre-formed ring to introduce specific side chains. This is typically achieved by creating a halo-quinoline intermediate from the hydroxylated products of reactions like the Conrad-Limpach or Gould-Jacobs, and then employing transition metal-catalyzed cross-coupling reactions.

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. Starting from a 4-chloroquinoline (B167314) or 4-bromoquinoline, several strategies can be employed to introduce the propanoic acid side chain.

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. organic-chemistry.org To form the desired structure, a 4-haloquinoline can be reacted with an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. researchgate.net This directly forms an ethyl 3-(quinolin-4-yl)acrylate intermediate. Subsequent catalytic hydrogenation of the double bond would yield the corresponding propanoate ester, which can be hydrolyzed to the final this compound.

Sonogashira Coupling : The Sonogashira reaction couples an aryl halide with a terminal alkyne. wikipedia.org A 4-haloquinoline can be coupled with a protected alkyne such as propargyl alcohol or trimethylsilylacetylene. ajouronline.comlibretexts.org For example, after coupling with propargyl alcohol, the resulting alkynyl alcohol can be hydrogenated to the corresponding saturated alcohol, which is then oxidized to the carboxylic acid. This multi-step process offers flexibility in building the side chain.

Suzuki Coupling : Though not detailed in the initial scope, the Suzuki coupling is another powerful method. It would involve the reaction of a 4-haloquinoline with a suitable boronic acid or ester derivative of propanoic acid.

These methods provide a modular approach, allowing for the late-stage introduction of the side chain onto a pre-synthesized quinoline core.

Table 3: Summary of C-C Coupling Strategies for Side Chain Introduction

Reaction NameQuinoline SubstrateCoupling PartnerKey Intermediate Type
Heck Reaction4-HaloquinolineAlkyl acrylateCinnamate Ester
Sonogashira Reaction4-HaloquinolineTerminal alkyneAryl Alkyne
Suzuki Reaction4-HaloquinolinePropanoic acid boronic esterDirect C-C bond

Alkylation and Acylation Methods

Alkylation and acylation reactions are fundamental tools for introducing the propanoic acid side chain or its precursors onto a pre-formed quinoline or quinolinone ring system. These reactions typically involve the nucleophilic character of the quinoline nitrogen or an activated position on the ring.

One common approach involves the alkylation of quinolin-2-one with acrylic acid derivatives. For instance, the reaction of quinolin-2-one with methyl acrylate under Michael reaction conditions, using a base like potassium carbonate, leads to the N-alkylation product, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, in high yields (81-88%). nih.gov This method demonstrates a chemoselective N-substitution over O-substitution. nih.gov The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. nih.gov

The choice of base and solvent is critical in directing the regioselectivity of alkylation. While potassium carbonate in DMF often favors N-alkylation, other conditions can lead to mixtures of N- and O-alkylated products. nih.gov For example, the reaction of quinolin-2-one with substituted benzyl (B1604629) chlorides in the presence of a palladium catalyst and potassium carbonate in toluene (B28343) can yield both O- and N-substituted derivatives. nih.gov

Friedel-Crafts type reactions also represent a viable pathway. The synthesis of 2-(4-alkylphenyl)propanoic acid, a related structure, can be achieved by the Friedel-Crafts reaction between an alkylbenzene and a 2-chloropropionate ester, catalyzed by anhydrous aluminum chloride. google.com This is followed by hydrolysis to yield the final acid. google.com This highlights a strategy where the propanoic acid moiety is introduced onto an aromatic ring through an electrophilic substitution mechanism.

Detailed below are examples of alkylation and acylation reactions for the synthesis of quinoline propanoic acid derivatives:

Reactant 1Reactant 2Catalyst/BaseSolventProductYield
Quinolin-2-oneMethyl AcrylatePotassium Carbonate-Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate81-88%
Quinolin-2-oneAcrylonitrilePotassium Carbonate-3-[2-oxoquinolin-1(2H)-yl]propanenitrile81-88%
Quinolin-2-oneAcrylamidePotassium Carbonate-3-[2-oxoquinolin-1(2H)-yl]propanamide81-88%
Alkylbenzene2-ChloropropionateAnhydrous Aluminum ChlorideToluene2-(4-Alkylphenyl)ethyl propionate-

Grignard Reactions in Derivative Synthesis

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. In the context of quinoline chemistry, they can be employed to introduce substituents onto the quinoline ring. While direct synthesis of this compound using a Grignard reaction on the C4 position is less common, the N-oxide of the quinoline ring can be activated for nucleophilic attack. The reaction of quinoline N-oxides with Grignard reagents can lead to the formation of C2-substituted quinolines. researchgate.net This approach, however, is more frequently utilized for functionalization at the C2 and C8 positions. researchgate.net

A more relevant application of organometallic reagents is in the construction of the quinoline ring itself, which can then be further functionalized.

Hydrolysis and Decarboxylation Steps

Hydrolysis and decarboxylation are crucial terminal steps in many synthetic routes to this compound and its analogs.

Hydrolysis: Ester precursors, commonly synthesized through alkylation or cyclization reactions, are converted to the final carboxylic acid via hydrolysis. For example, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, obtained from the Michael addition of quinolin-2-one and methyl acrylate, is hydrolyzed using sodium hydroxide in ethanol (B145695) to afford 3-[2-oxoquinolin-1(2H)-yl]propanoic acid in high yield (91%). nih.gov Similarly, the hydrolysis of an ester intermediate is the final step in the synthesis of 2-(4-alkylphenyl)propanoic acid following a Friedel-Crafts reaction. google.com

Decarboxylation: Decarboxylation reactions are often employed when the propanoic acid side chain is introduced via a malonic ester synthesis or a similar strategy that results in a dicarboxylic acid intermediate. For instance, in the Gould-Jacobs reaction, a classical method for quinoline synthesis, the initial cyclization product is an ester which, after hydrolysis to a carboxylic acid, can be decarboxylated to yield the final quinolin-4-one. mdpi.com Another example is the Biere-Seelen synthesis, where a diester intermediate is formed and subsequent base hydrolysis can lead to a dicarboxylic acid which is then thermally decarboxylated. mdpi.com The Krapcho decarboxylation, often performed under aqueous microwave conditions with a salt additive like lithium chloride, provides a milder method for removing a carboxyl group from malonate derivatives. organic-chemistry.org

Advanced Synthetic Protocols

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of the quinoline core and the introduction of the desired functionalities.

Transition Metal-Catalyzed Syntheses of Quinoline-4-ones

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. Palladium-catalyzed reactions are particularly prominent in the synthesis of quinolin-4-ones, which are key precursors to this compound derivatives.

One notable method involves the palladium-catalyzed carbonylation of 2-iodoaniline (B362364) and terminal acetylenes using carbon monoxide as the carbonyl source. mdpi.com This reaction, catalyzed by complexes such as PdCl₂(PPh₃)₂ or PdCl₂(dppf)Cl₂, provides a direct route to the quinolin-4-one skeleton. mdpi.com

Buchwald has described a method for synthesizing 2-aryl-4-quinolinones via copper-catalyzed amidation of 2-halogenoacetophenone followed by cyclization. mdpi.com The regioselectivity of the cyclization can be influenced by the choice of base. mdpi.com

A transition-metal-free approach has also been reported for the synthesis of functionalized quinolines from β-O-4 model compounds, which are related to lignin. nih.gov This one-pot cascade reaction involves C-O bond cleavage, dehydrogenation, aldol (B89426) condensation, and C-N bond formation. nih.gov

N-Heterocyclic Carbene-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. beilstein-journals.org Their electron-rich nature allows them to act as potent nucleophiles, activating substrates in unique ways. nih.gov

In the context of quinoline synthesis, NHCs can catalyze the formation of quinolin-4-ones. For example, an NHC-catalyzed reaction between α-bromoenals and 2-aminoaldehydes has been developed. researchgate.net The NHC catalyst chemoselectively reacts with the α-bromoenal to generate an α,β-unsaturated acylazolium intermediate, which then undergoes further reactions to form the quinoline ring system. researchgate.net Another reported method involves the dehydrative acylation of 2-aminobenzaldehyde (B1207257) with an α-halogenoketone, followed by intramolecular heterocyclization, catalyzed by an NHC, to produce quinolin-4-ones in high yields. mdpi.com

NHC catalysis offers mild reaction conditions and can provide access to diverse quinoline structures. researchgate.net The choice of the N-aryl substituent on the NHC catalyst can be crucial for reaction efficiency and selectivity. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound is of significant interest due to the often distinct biological activities of different stereoisomers. Asymmetric synthesis strategies are employed to control the stereochemistry at the chiral center of the propanoic acid side chain.

One approach involves the asymmetric alkylation of a glycine (B1666218) derivative using a chiral phase-transfer catalyst. researchgate.net This method allows for the enantioselective synthesis of α-amino acids, which are structurally related to the target compound. researchgate.net

Another powerful technique is asymmetric hydrogenation. For the synthesis of the (±)-, (+)-, and (−)-forms of 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, a dehydroamino acid precursor was synthesized. researchgate.net Catalytic hydrogenation of this precursor yielded the racemic product. researchgate.net However, by employing a rhodium precatalyst with a chiral DuPhos-type ligand, asymmetric hydrogenation selectively produced either the (+)- or (−)-enantiomer. researchgate.net

The stereoselective synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives has been achieved through an aza-Michael addition reaction between hydrazinylquinolinones and ethyl propiolate. nih.gov X-ray crystallography confirmed the formation of the E-configuration exclusively. nih.gov This highlights the inherent stereoselectivity that can be achieved in certain reaction pathways.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its derivatives relies on the strategic formation of crucial precursors and intermediates. These include 4-chloroquinolines, 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid derivatives, and derivatized 4-hydroxyquinolines.

Formation of 4-Chloroquinolines as Intermediates

4-Chloroquinolines are versatile intermediates in the synthesis of various quinoline derivatives. Their preparation often begins with the synthesis of 4-hydroxyquinolines, which can be achieved through several methods, including the Conrad-Limpach and Camps cyclization reactions. nih.govwikipedia.org

One common approach involves the cyclization of anilines with β-ketoesters. For instance, the reaction of anilines with diethyl malonate can yield 4-hydroxyquinoline-3-carboxylates. These can then be hydrolyzed and decarboxylated to produce the corresponding 4-hydroxyquinolines. google.com A notable example is the synthesis of 4-hydroxy-8-methylquinolin-2(1H)-one, which can be chlorinated to produce 2,4-dichloro-8-methylquinoline. mdpi.com Subsequent selective hydrolysis can then yield 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

Another method involves the condensation of anilines with ethyl ethoxymethylene malonate to form an intermediate that is then cyclized to a 3-carbethoxy-4-hydroxyquinoline. google.com This can be saponified and then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative. google.com Microwave-assisted cyclization of enamines derived from anilines and Meldrum's acid has also been employed to produce a mixture of 4-hydroxyquinoline regioisomers, which, after chlorination, can be separated to isolate the desired 7-bromo-4-chloroquinoline. nih.gov

The direct chlorination of 4-hydroxyquinolines is a key step. Reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are commonly used to convert the hydroxyl group into a chloro group. mdpi.com However, these traditional chlorination methods can sometimes lead to the formation of tars and other byproducts, which can complicate purification and lower yields, especially on a larger scale. google.com To address this, alternative methods have been developed, such as a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, which provides an efficient route to 4-chloroquinolines. rsc.org

The following table summarizes various synthetic routes to 4-chloroquinolines:

Starting Material(s)Key ReactionsProductReference(s)
o-Trifluoromethylaniline, Acrylic acidAddition, Cyclization, Chlorination4-Chloro-8-trifluoromethyl-quinoline google.com
3-Bromoaniline, Meldrum's acid, Trimethyl orthoformateCondensation, Cyclization (microwave), Chlorination7-Bromo-4-chloroquinoline nih.gov
4-Hydroxy-8-methylquinolin-2(1H)-oneChlorination (POCl₃/PCl₅)2,4-Dichloro-8-methylquinoline mdpi.com
ortho-Propynol phenyl azides, TMSClCascade cyclization4-Chloroquinolines rsc.org

Preparation of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Derivatives

The synthesis of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid and its derivatives often involves the construction of the quinolinone core followed by the introduction of the amino acid side chain. medchemexpress.comnih.govachemblock.com

One synthetic strategy involves the use of β-keto amides as precursors. These can be reacted with o-nitrobenzoyl chloride to form key o-nitrobenzoyl intermediates. nih.gov Subsequent reductive cyclization of these intermediates leads to the formation of the 2-alkyl-4-quinolone core. nih.gov

Another approach involves multicomponent reactions. For instance, the reaction of an aldehyde, an amine, and a β-dicarbonyl compound can lead to the formation of polyhydroquinoline derivatives. researchgate.net These can then be further modified to introduce the desired functional groups.

The synthesis of pyrimido[4,5-b]quinoline derivatives often starts from a hexahydroquinoline derivative, which can be prepared through the cyclocondensation of 2-(4-methoxybenzylidenemalonitrile), aniline, and dimedone. researchgate.net This precursor can then undergo various cyclization reactions to form the desired fused ring systems. researchgate.net

The following table highlights some key synthetic approaches to quinolinone derivatives that can serve as precursors:

Starting Material(s)Key ReactionsProduct TypeReference(s)
β-Keto amides, o-Nitrobenzoyl chlorideAcylation, Reductive cyclization2-Alkyl-4-quinolones nih.gov
2-(4-Methoxybenzylidenemalonitrile), Aniline, DimedoneCyclocondensationHexahydroquinoline derivative researchgate.net
2-Quinolinone, Acrylic acid derivativesMichael addition3-[2-Oxoquinolin-1(2H)-yl]propanoic acid derivatives acs.org
2-Aminobenzaldehydes, Diethyl malonateKnoevenagel condensation, Cyclization2-Oxo-1,2-dihydroquinoline-3-carboxylic acid researchgate.net

Derivatization of 4-Hydroxyquinolines

4-Hydroxyquinolines are key intermediates that can be derivatized in various ways to produce a wide range of quinoline-based compounds. nih.govwikipedia.org The tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone allows for reactivity at different positions. wikipedia.org

One common derivatization is the conversion of the hydroxyl group to a chloro group, as discussed in section 2.4.1. This is a crucial step for subsequent nucleophilic substitution reactions.

Another important reaction is the Conrad-Limpach synthesis, which involves the reaction of anilines with β-ketoesters at high temperatures to form 4-hydroxyquinolines. nih.gov Similarly, the Camps cyclization of N-(2-acylaryl)amides can yield 4-hydroxyquinolines. wikipedia.orgmdpi.com

The 4-hydroxyquinoline scaffold can also be modified through reactions at the C-3 position. For example, 3-carboxy-4-hydroxyquinoline compounds can be readily decarboxylated. google.com This ease of decarboxylation is in contrast to the difficulty of decarboxylating quinoline-3-carboxylic acids that lack a 4-hydroxyl group. google.com

Furthermore, the hydroxyl group can direct electrophilic substitution reactions. For instance, aminomethylation of 4-hydroxyquinolines can be achieved via a modified Mannich reaction. nih.gov Knoevenagel condensation with aromatic aldehydes can also be performed, leading to the formation of benzylidene derivatives. nih.gov

The following table summarizes some key derivatization reactions of 4-hydroxyquinolines:

Starting MaterialReagent(s)Reaction TypeProduct(s)Reference(s)
4-HydroxyquinolinePhosphorus oxychlorideChlorination4-Chloroquinoline google.com
4-HydroxyquinolineFormaldehyde, PiperidineModified Mannich reactionAminomethylated products, Bisquinoline derivatives nih.gov
4-HydroxyquinolineAromatic aldehydes, PiperidineKnoevenagel condensationBenzylidene derivatives nih.gov
4-Hydroxyquinoline-3-carboxylic acidHeatDecarboxylation4-Hydroxyquinoline google.com
2-Fluoroaniline, Ethyl 2-methylacetoacetatePolyphosphoric acidOne-step synthesis8-Fluoro-2,3-dimethylquinolin-4-ol nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Quinolin 4 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Quinolin-4-yl)propanoic acid, providing detailed information about the carbon-hydrogen framework.

1H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into two main regions: the aliphatic region and the aromatic region.

Aliphatic Region: This region would feature signals from the propanoic acid moiety. A quartet is anticipated for the single proton on the alpha-carbon (CH), split by the three protons of the adjacent methyl group. The methyl group (CH₃) protons would, in turn, appear as a doublet, being split by the single alpha-carbon proton. A broad singlet corresponding to the acidic proton of the carboxyl group (COOH) would also be expected at a significantly downfield shift.

Aromatic Region: The six protons on the quinoline (B57606) ring system would produce a complex series of signals, including doublets, triplets, and multiplets, in the downfield region of the spectrum, typical for aromatic protons. The specific chemical shifts and coupling constants are influenced by the electronic effects of the propanoic acid substituent and the nitrogen atom within the heterocyclic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃1.6 - 1.8Doublet (d)
CH4.0 - 4.2Quartet (q)
Quinoline-H7.5 - 8.9Multiplets (m)
COOH> 10.0Broad Singlet (br s)

13C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected.

Carboxyl Carbon: The carbon of the carboxylic acid group (COOH) is typically observed at the most downfield position (around 170-180 ppm).

Aliphatic Carbons: Signals for the alpha-carbon (CH) and the methyl (CH₃) carbon would appear in the upfield region of the spectrum.

Aromatic Carbons: The nine carbons of the quinoline ring system (five in the benzene ring and four in the pyridine ring) would resonate in the aromatic region (typically 120-150 ppm). The carbon atom attached to the propanoic acid group (C4) would be identifiable through its specific chemical shift and by using advanced 2D NMR techniques like HSQC and HMBC.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃15 - 20
CH40 - 45
Quinoline-C120 - 150
COOH170 - 180

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. The molecular formula of this compound is C₁₂H₁₁NO₂, corresponding to a monoisotopic mass of approximately 201.08 Da nih.gov.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 201. A key fragmentation pathway for quinoline-4-carboxylic acids involves the cleavage of the bond adjacent to the carboxyl group, resulting in the loss of the carboxyl radical (•COOH), which has a mass of 45 Da researchgate.net. This would produce a prominent fragment ion at m/z 156, corresponding to the [M - COOH]⁺ fragment. Further fragmentation of the quinoline ring structure can also occur.

Table 3: Expected Mass Spectrometry Data for this compound

m/z ValueIon AssignmentDescription
201[M]⁺Molecular Ion
156[M - COOH]⁺Loss of the carboxyl group

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The results are then compared to the theoretically calculated percentages based on the molecular formula (C₁₂H₁₁NO₂) to verify the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₁₂H₁₁NO₂

ElementTheoretical Mass % (Calculated)
Carbon (C)71.63%
Hydrogen (H)5.51%
Nitrogen (N)6.96%

For a synthesized sample to be considered pure, the experimentally determined ("found") percentages should be in close agreement with these calculated values (typically within ±0.4%).

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and widely used method for determining the purity of non-volatile compounds like this compound. A common approach is reverse-phase HPLC (RP-HPLC) sielc.compensoft.net.

Stationary Phase: A C18 (octadecylsilyl) column is typically employed, where the nonpolar stationary phase retains the compound based on its hydrophobicity.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is used as the mobile phase. The pH of the buffer is often acidic (e.g., using formic acid or phosphoric acid) to ensure the carboxylic acid group is protonated, leading to better peak shape and retention sielc.com.

Detection: The quinoline ring is a strong ultraviolet (UV) chromophore, making UV detection a suitable and sensitive method for analysis.

Purity Assessment: In an HPLC chromatogram, a pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area of each peak can be used to estimate the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The analysis of carboxylic acids such as this compound by GC-MS often requires a derivatization step to increase the analyte's volatility and thermal stability, which is crucial for its passage through the gas chromatograph. researchgate.netcolostate.edumdpi.com Common derivatization methods for carboxylic acids include esterification (e.g., methylation) or silylation, which converts the polar carboxyl group into a less polar, more volatile derivative. researchgate.netsigmaaldrich.com

Methodology and Expected Findings

For the analysis of this compound, a typical GC-MS protocol would involve the derivatization of the acid, for instance, to its methyl ester, followed by injection into the GC system. The gas chromatograph would employ a capillary column, likely with a nonpolar or medium-polarity stationary phase, to separate the derivative from the sample matrix. The temperature of the GC oven would be programmed to ramp up, allowing for the elution of compounds based on their boiling points.

Upon elution from the GC column, the derivatized analyte enters the mass spectrometer, which acts as a detector. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint.

Fragmentation Pattern Analysis

The mass spectrum of derivatized this compound is predicted based on the known fragmentation of quinoline derivatives and carboxylic acid esters. chempap.orglibretexts.orgscienceready.com.au The molecular ion peak (M⁺) would be observed, confirming the molecular weight of the derivative. Key fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl group or related fragments. chempap.org

A primary fragmentation event for the propanoic acid side chain would be the alpha-cleavage (α-cleavage) of the C-C bond adjacent to the carbonyl group. Another significant fragmentation would be the loss of the entire ester group. The stable quinoline ring itself would also produce characteristic fragment ions. For the quinoline moiety, a characteristic fragmentation pathway involves the expulsion of hydrogen cyanide (HCN), leading to a prominent ion peak. chempap.org

Below is a table of predicted significant mass-to-charge ratio (m/z) peaks for methyl 2-(quinolin-4-yl)propanoate, the methylated derivative of the target compound.

Predicted m/zProposed Fragment IonSignificance
215[M]⁺ (Methyl 2-(quinolin-4-yl)propanoate)Molecular Ion
156[M - COOCH₃]⁺Loss of the methoxycarbonyl group
142[M - CH(CH₃)COOCH₃]⁺Loss of the entire propanoate side chain, leaving the quinoline cation
129[Quinoline]⁺Quinoline ring fragment
102[C₈H₆]⁺Resulting from HCN loss from the quinoline fragment

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. springernature.comresearchgate.net For chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon of the propanoic acid moiety, single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of its absolute configuration. nih.goved.ac.uksci-hub.se

Principles of Absolute Configuration Determination

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk This effect occurs when the X-ray wavelength used is near an absorption edge of an atom in the crystal. It causes small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (hkl)—which would otherwise be identical in intensity. By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be established. The Flack parameter is a key value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to zero confirms the assigned configuration. researchgate.net

Crystallographic Analysis Findings

To date, a specific crystal structure for this compound has not been publicly deposited. However, analysis of a closely related structure, quinoline-4-carboxylic acid, provides insight into the expected crystallographic parameters. nih.gov For a chiral compound like this compound, it would be expected to crystallize in a chiral (non-centrosymmetric) space group. The analysis would yield precise atomic coordinates, defining the molecule's conformation and the packing within the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the quinoline nitrogen, would also be identified.

The following table presents representative crystallographic data that could be expected from a single-crystal X-ray diffraction analysis of this compound, based on data from analogous quinoline derivatives. nih.gov

ParameterExpected Value / Information
Chemical FormulaC₁₂H₁₁NO₂
Formula Weight201.22
Crystal SystemMonoclinic or Orthorhombic
Space GroupA chiral space group (e.g., P2₁)
Unit Cell Dimensionsa ≈ 9-12 Å, b ≈ 5-8 Å, c ≈ 12-16 Å, β ≈ 90-105°
Volume≈ 900-1200 ų
Z (Molecules per unit cell)2 or 4
Radiation typeMo Kα or Cu Kα
Flack ParameterValue close to 0.0(0) for correct absolute configuration
Key InteractionsO-H···N hydrogen bonding between molecules

Pharmacological and Biological Activity Profiles of 2 Quinolin 4 Yl Propanoic Acid and Its Analogues

Antimicrobial Efficacy and Mechanisms

The quinoline (B57606) nucleus is a significant scaffold in the development of new therapeutic agents, demonstrating a wide range of biological activities. researchgate.netnih.gov Derivatives of quinoline have shown promise as antibacterial, antifungal, antitubercular, antimalarial, anti-inflammatory, and anticancer agents. nih.govnih.gov This section explores the antimicrobial properties of 2-(quinolin-4-yl)propanoic acid and its analogues.

Activity against Helicobacter pylori

A series of novel substituted ethyl 2-(quinolin-4-yl)propanoates have been synthesized and evaluated for their antimicrobial effects. mdpi.com While showing modest activity against H. pylori compared to standard treatments, these compounds are noteworthy for their potential as broad-spectrum anti-infective agents due to a lack of Gram-specificity. mdpi.com The inhibitory effects of these quinoline derivatives varied between different strains of H. pylori. mdpi.com

Antitubercular Potential against Mycobacterium tuberculosis

The quinoline core is a recognized pharmacophore in the development of antitubercular drugs. austinpublishinggroup.com Numerous quinoline derivatives have been synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Some of these compounds have demonstrated significant activity, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nih.govnih.gov

For instance, a series of 33 quinoline derivatives were synthesized, with compounds 5e and 5f showing notable activity at 6.25 and 3.12 µg/mL, respectively. nih.gov In another study, thirteen 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives displayed moderate to good antitubercular activity, with MIC values ranging from 9.2 to 106.4 μM. nih.gov Specifically, compounds 8a and 8h in this series showed activity comparable to the standard drug pyrazinamide. nih.gov

Furthermore, phenanthrolinic analogs of quinolones have also been investigated and have shown high activity against M. tuberculosis, including strains resistant to fluoroquinolones. nih.gov The development of hybrid compounds, such as quinoline-isonicotinic acid hydrazide hybrids, is also a promising strategy in the search for new anti-TB drug prototypes. nih.gov

Table 1: Antitubercular Activity of Selected Quinoline Derivatives

Compound/DerivativeTarget OrganismActivity (MIC)Reference
Quinoline derivative 5eM. tuberculosis H37Rv6.25 µg/mL nih.gov
Quinoline derivative 5fM. tuberculosis H37Rv3.12 µg/mL nih.gov
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8a-m)M. tuberculosis H37Rv9.2–106.4 μM nih.gov
Phenanthrolinic analogs of quinolonesM. tuberculosisHigh activity nih.gov

Broad-Spectrum Antibacterial Activity

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. mdpi.com Some of these compounds displayed good activity against S. aureus. mdpi.com

Similarly, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown in vitro activity against Gram-negative microorganisms and Staphylococcus aureus. nih.gov The modification of the quinoline structure, such as the introduction of a basic group, can influence the potency and spectrum of antibacterial activity. mdpi.com

Antifungal Applications

Quinoline derivatives have emerged as promising candidates for the development of new antifungal agents. nih.govbohrium.com Studies have shown their efficacy against various fungal species, including Candida spp. and dermatophytes. nih.gov For instance, certain quinoline derivatives exhibited selective action, with some being active against yeasts and others against filamentous fungi. nih.gov

Inspired by the natural product quinine, researchers have designed and synthesized quinoline derivatives with significant antifungal activity against phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.govacs.org One such derivative, Ac12, demonstrated potent activity with EC50 values of 0.52 and 0.50 μg/mL against S. sclerotiorum and B. cinerea, respectively. nih.govacs.org The proposed mechanism for some of these compounds involves causing abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents. nih.govacs.org

Table 2: Antifungal Activity of a Selected Quinoline Derivative

CompoundTarget FungiActivity (EC50)Reference
Ac12S. sclerotiorum0.52 μg/mL nih.govacs.org
Ac12B. cinerea0.50 μg/mL nih.govacs.org

Proposed Intracellular Targets and DNA Supercoiling Inhibition

The mechanism of action for the antimicrobial effects of many quinoline derivatives is believed to involve intracellular targets. mdpi.com One of the key targets identified is DNA gyrase, an essential enzyme involved in DNA replication. nih.govnih.gov Quinolones can inhibit the supercoiling activity of DNA gyrase, leading to a bactericidal effect. nih.govnih.govresearchgate.net This inhibition stabilizes the gyrase-DNA complex, stalling replication forks and ultimately leading to chromosome fragmentation and cell death. nih.gov

For example, the inhibitory effects of various quinolones on the supercoiling activity of purified DNA gyrase from Staphylococcus aureus have been demonstrated, with the 50% inhibitory concentrations (IC50s) correlating with their antibacterial activity (MIC). nih.gov In the context of antitubercular activity, some quinoline derivatives have been shown to inhibit the supercoiling activity of M. tuberculosis DNA gyrase. nih.govmdpi.com

Anti-inflammatory and Anti-cancer Research

Beyond their antimicrobial properties, quinoline derivatives have been investigated for their potential in anti-inflammatory and anti-cancer applications. nih.govnih.gov The versatile quinoline scaffold has been a focus in the discovery of compounds with selective cytotoxic and immunomodulatory properties. ekb.eg

In anti-inflammatory research, certain quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in studies using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. nih.gov

In the realm of oncology, quinoline derivatives have shown promise as inhibitors of various molecular targets involved in cancer progression. ekb.egarabjchem.org These targets include protein kinases, topoisomerases, and tubulin polymerization. ekb.egarabjchem.orgglobalresearchonline.net For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as potent SIRT3 inhibitors for potential cancer treatment. nih.govfrontiersin.org One compound, P6, exhibited selective SIRT3 inhibitory activity and showed potent inhibitory effects against several leukemia cell lines by inducing cell cycle arrest and differentiation. nih.govfrontiersin.org Furthermore, quinoline-chalcone hybrids have been explored for their anticancer activities through mechanisms like EGFR inhibition and induction of apoptosis. nih.gov

Enzyme and Receptor Modulation Studies

The pharmacological profile of this compound and its analogues is significantly defined by their interactions with various enzymes and receptors. These interactions are fundamental to their observed biological activities and therapeutic potential. This section delves into the specific modulatory effects these compounds exert on different biological targets.

Enzyme Activity Modulation (e.g., DNA Gyrase, Type IV Topoisomerase, Protein Tyrosine Phosphatase)

Quinoline derivatives have been extensively studied for their ability to modulate the activity of several key enzymes. A notable area of investigation is their role as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, making them prime targets for antibacterial agents.

Structurally novel sets of quinoline derivatives have been developed that exhibit potent in vitro and in vivo antibacterial activity by inhibiting these enzymes. acs.org Quinolones, a well-known class of antibiotics, function by targeting DNA gyrase and topoisomerase IV. google.comnih.gov They stabilize the enzyme-DNA cleavage complex, which stalls replication forks and can lead to bacteriostatic or bactericidal effects. google.com Specifically, they interact with both the DNA and the gyrase, with two drug molecules binding to the gyrase heterotetramer. google.com This binding stabilizes the complex and prevents the re-ligation of the DNA strands, effectively acting as a poison to the enzyme. google.comnih.gov For many gram-negative bacteria, resistance often first arises from mutations in the DNA gyrase A protein, with further resistance developing from changes in topoisomerase IV. nih.gov In some gram-positive bacteria, this pattern is reversed. nih.gov

Beyond their antibacterial properties, certain quinoline derivatives also show inhibitory activity against other classes of enzymes, such as protein tyrosine kinases. For instance, derivatives of 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one have been synthesized and evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a type of tyrosine kinase. One such derivative demonstrated a potent EGFR inhibition of 97% with an IC₅₀ value of 16.89 nM. nih.gov

The table below summarizes the inhibitory activity of selected quinoline derivatives against various enzymes.

Compound/Derivative ClassTarget EnzymeActivity/PotencyReference
Novel quinoline derivativesDNA Gyrase, Topoisomerase IVPotent in vitro and in vivo antibacterial activity acs.org
3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinoloneDNA gyraseIC₅₀: 11.5 µM google.com
N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (9e)Epidermal Growth Factor Receptor (EGFR)IC₅₀: 16.89 nM (97% inhibition) nih.gov
Quinoline-4-carboxylic acid derivative (3j)Human tissue-nonspecific alkaline phosphatase (h-TNAP)IC₅₀: 22 ± 1 nM nih.gov
Quinoline-4-carboxylic acid derivative (3e)Human intestinal alkaline phosphatase (h-IAP)IC₅₀: 34 ± 10 nM nih.gov

Receptor Binding Affinity Investigations

The interaction of quinoline-based compounds with various receptors is a key aspect of their pharmacological activity. Studies have shown that these derivatives can bind with significant affinity to a range of receptor types, suggesting their potential in treating a variety of conditions.

One area of research has focused on the affinity of quinolinecarboxylic acid derivatives for serotonin (B10506) receptors. A series of these amides and an ester containing a quinuclidine (B89598) moiety were synthesized and evaluated for their in vitro binding affinity to 5-HT₃, 5-HT₄, and D₂ receptors. One derivative, in particular, displayed the highest affinity for the 5-HT₃ receptor with a Ki value of 9.9 nM and demonstrated selectivity over the 5-HT₄ and D₂ receptors. nih.gov These findings suggest that the 5-HT₃ receptor can accommodate the acyl group of these 2-quinoline derivatives. nih.gov

In another study, quinoline derivatives were investigated as potential drug candidates for targeting the Calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraines. researchgate.net Through in silico docking studies, it was found that these compounds could act as competitive inhibitors, binding to the same cavity of the calcitonin receptor-like receptor. researchgate.net Two of the studied quinoline derivatives showed promising inhibitory activity with low nanomolar inhibition constants, indicating their potential for development as migraine treatments. researchgate.net

The table below presents the receptor binding affinities for selected quinoline derivatives.

Compound/DerivativeTarget ReceptorBinding Affinity (Ki)Reference
Quinuclidine-containing quinolinecarboxylic acid amide (derivative 5)5-HT₃9.9 nM nih.gov
4-Hydroxyquinoline-3-carboxylic acid derivative (5)5-HT₃6.1 nM nih.gov
4-Hydroxyquinoline-3-carboxylic acid derivative (6a)5-HT₃1.5 nM nih.gov
(3,4-dihydro-2H-pyrano[2,3-b]quinoline-7-yl)-(cis-4-methoxycyclohexyl)-methanoneCGRP receptorLow nanomolar range (in silico) researchgate.net
1-(3,4-dihydro-2H-pyrano[2,3-b]quinoline-7-yl)-2-phenyl-1-ethanoneCGRP receptorLow nanomolar range (in silico) researchgate.net

Leukotriene Biosynthesis Inhibition by Quinoline-Derived Propanoic Acids

Certain quinoline-based propanoic acid derivatives have been identified as potential inhibitors of leukotriene biosynthesis, highlighting their anti-inflammatory potential. Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their inhibition is a key strategy in treating inflammatory diseases.

Research has led to the synthesis of compounds such as (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid as potential antileukotrienic agents. nih.gov Some of these substances were found to inhibit platelet aggregation induced by arachidonic acid in vitro. nih.gov

A particularly potent inhibitor of leukotriene biosynthesis is MK-0591, which is chemically identified as 3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol-2-yl]-2,2-dimethyl propanoic acid. rsc.org This compound has demonstrated high potency in inhibiting leukotriene biosynthesis in various cell types and in whole blood. rsc.org Its mechanism of action involves binding with high affinity to the 5-lipoxygenase activating protein (FLAP), which is crucial for the activation of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway. rsc.org

The inhibitory concentrations of selected quinoline-derived propanoic acids on leukotriene biosynthesis are detailed in the table below.

CompoundSystemInhibitory Concentration (IC₅₀)Reference
MK-0591Intact human polymorphonuclear leukocytes3.8 nM rsc.org
MK-0591Elicited rat polymorphonuclear leukocytes4.1 nM rsc.org
MK-0591Human whole blood510 nM rsc.org
MK-0591Squirrel monkey whole blood69 nM rsc.org
MK-0591Rat whole blood9 µM rsc.org

Histidine Phosphatase Inhibition (e.g., Suppressor of T cell Receptor Signaling Proteins)

At present, there is a lack of specific research in the scientific literature detailing the inhibitory activity of this compound or its direct analogues on histidine phosphatases, such as the Suppressor of T cell Receptor Signaling Proteins. While some quinoline derivatives have been shown to inhibit other types of phosphatases, including alkaline phosphatases and the SH2-containing inositol (B14025) 5'-phosphatase (SHIP), their effects on histidine phosphatases remain an area for future investigation. nih.gov

Antioxidant and Antiradical Properties of Related Derivatives

Quinoline derivatives have demonstrated notable antioxidant and antiradical properties in various studies. These properties are significant as oxidative stress is implicated in a wide range of diseases.

One study investigating 8536 quinoline derivatives found that several compounds exhibited promising free radical scavenging capabilities, with efficiencies comparable to or even better than reference antioxidants like Trolox. nih.gov The antioxidant mechanisms were attributed to both single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov However, while these derivatives showed better antioxidant behavior than ascorbate (B8700270) via HAT, they were less effective via the SET mechanism. nih.gov

Another study examined the antioxidant effects of 2,4-diphenylquinoline (B373748) and its derivatives. The 2,4-diphenylquinoline compound was effective in reducing lipid peroxidation in the liver. nih.gov It is noteworthy that the antioxidant mechanisms for these particular compounds did not seem to involve thiol peroxidase-like or free radical scavenging activities. nih.gov

The modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives has also been shown to enhance antioxidant activity. In one such study, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated significantly better inhibition of the DPPH radical compared to the starting material, isatin. nih.gov The presence of an aromatic ring appeared to further boost the antioxidant effect. nih.gov

However, not all quinoline derivatives exhibit strong antioxidant properties. A study of ten different quinoline derivatives, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, found that they lacked DPPH radical scavenging capacities when compared to ascorbic acid. rsc.org

The antioxidant potential of three quinoline derivatives (Qui1, Qui2, and Qui3) was evaluated against ABTS and DPPH radicals. While all showed activity against the ABTS cation radical, only Qui3, a para isomer, demonstrated significant potential against the DPPH radical, suggesting that the position of functional groups influences antioxidant activity. core.ac.uk

Other Reported Biological Activities (e.g., Antiviral, Antiparasitic)

In addition to the aforementioned activities, quinoline derivatives have been reported to possess a broad spectrum of other biological effects, including antiviral and antiparasitic properties.

Antiviral Activity The quinoline scaffold is present in several molecules with proven antiviral efficacy. For instance, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been screened for their ability to inhibit the replication of the Zika virus (ZIKV). Some of these derivatives showed antiviral activity comparable to that of mefloquine, a known antimalarial with antiviral properties.

Antiparasitic Activity Quinoline derivatives have a long history as antiparasitic agents, most notably in the treatment of malaria. nih.gov Beyond this, research has explored their efficacy against other parasites. In one study, 2-aroyl quinazolinones, which are related to quinolines, were synthesized and tested against Trypanosoma brucei, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. Several of these compounds inhibited the growth of these parasites, with some exhibiting IC₅₀ values in the low micromolar range.

Furthermore, an in silico study of 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target, suggesting a mechanism for their antileishmanial activity.

Antimicrobial and Antimycobacterial Activity Substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent antimicrobial activity, particularly against Helicobacter pylori. Interestingly, these compounds did not appear to cause membrane damage, suggesting an intracellular target, possibly related to the inhibition of DNA supercoiling as seen with other quinoline derivatives in mycobacteria.

A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited moderate to good activity, with some showing potency comparable to the reference drug pyrazinamide.

The table below provides a summary of the other reported biological activities of quinoline derivatives.

Compound ClassActivityTarget Organism/Cell LinePotency/EffectReference
2,8-bis(trifluoromethyl)quinoline derivativesAntiviralZika Virus (ZIKV)~75% or greater inhibition of virus replication
2-Aroyl quinazolinone (KJ1)AntiparasiticTrypanosoma brucei bruceiIC₅₀: 4.7 μM
2-Aroyl quinazolinone (KJ10)AntiparasiticTrypanosoma brucei rhodesienseIC₅₀: 1.1 μM
Substituted ethyl 2-(quinolin-4-yl)propanoatesAntimicrobialHelicobacter pyloriPotent activity
1-Methoxy-2-(quinolin-4-yl)propan-2-ol (8a)AntimycobacterialMycobacterium tuberculosis H37RvMIC: 14.4 µM
2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol (8h)AntimycobacterialMycobacterium tuberculosis H37RvComparable to pyrazinamide

Structure Activity Relationship Sar Studies and Molecular Design of 2 Quinolin 4 Yl Propanoic Acid Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring System

Alkyl Substitutions and Reactivity Profiles

The introduction of alkyl groups onto the quinoline ring of 2-(Quinolin-4-yl)propanoic acid derivatives has been shown to have a notable impact on their reactivity, particularly in the context of antimicrobial activity. Studies on a series of novel substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated that the position of the alkyl substituent is a key determinant of the compound's efficacy.

Research has indicated that the presence of an alkyl group at positions 6, 7, or 8 of the quinoline ring can result in a diminished reactivity profile. nih.gov For instance, compounds bearing alkyl substituents at these positions showed a lack of reactivity against Helicobacter pylori. nih.gov Specifically, a methyl group at the C-6 position of the quinoline ring led to a lack of potency against certain strains of H. pylori at a concentration of 25 μg/mL. nih.gov

Compound IDQuinoline SubstitutionReactivity against H. pylori
10i 6-MethylLack of potency at 25 μg/mL
10j 7-MethylLack of reactivity at 25 μg/mL
10m 8-n-ButylLack of reactivity at 25 μg/mL

Table 1: Impact of Alkyl Substitution on the Antimicrobial Reactivity of Ethyl 2-(Quinolin-4-yl)propanoates. Data sourced from nih.gov.

Halogen Substitutions and Their Influence on Biological Activity

Halogenation of the quinoline ring is a common strategy to modulate the biological activity of quinoline derivatives. The introduction of halogens can alter the electronic properties, lipophilicity, and metabolic stability of the parent compound. In the context of quinolone derivatives, halogen substitutions have been shown to confer significant antiplasmodial and antifungal activities.

For example, studies on halogenated 4-quinolones have demonstrated that these compounds can exhibit moderate antiplasmodial activity. nih.gov Specifically, certain halogenated derivatives displayed micromolar activities against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Further research into fluorinated quinoline analogs has also highlighted their potential as antifungal agents, with some derivatives showing significant activity against various fungal strains. mdpi.com The introduction of a fluorine atom can significantly alter the physicochemical properties of the molecule, which can lead to enhanced biological performance. mdpi.com

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the quinoline ring, whether they are electron-donating or electron-withdrawing, profoundly influences the molecule's chemical properties and biological activity. Electron-donating groups, such as methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic system. nih.gov This enhanced electron-donating ability of the core structure can lead to a more pronounced intramolecular charge transfer effect. nih.gov In contrast, electron-withdrawing groups, like a carbonyl or nitro group, pull electron density away from the aromatic ring. This can increase the acidity of protons on the ring and stabilize a negative charge on a conjugate base through resonance effects. nih.gov

Role of the Propanoic Acid Moiety and its Modifications

The propanoic acid side chain of this compound is a critical component for its biological activity. Modifications to this moiety, including substitutions at the alpha-carbon and derivatization of the carboxylic acid group, have been explored to optimize the pharmacological profile of these compounds.

Significance of Alpha-Substituents on the Acidic Moiety

The substituent at the alpha-position of the propanoic acid chain plays a significant role in the metabolism and stereochemistry of the molecule. Many biologically active 2-arylpropanoic acids, a class to which this compound belongs, possess a methyl group at the alpha-position. This alpha-methyl group introduces a chiral center, and the biological activity often resides in one of the enantiomers.

The enzyme α-methylacyl-CoA racemase (AMACR) is crucial in the metabolism of such compounds, as it catalyzes the chiral inversion of 2-methyl-branched-chain fatty acyl-CoAs. researchgate.net This enzymatic process converts the (R)-isomer to the (S)-isomer, allowing it to proceed through the β-oxidation pathway. researchgate.net The presence and nature of the alpha-substituent are therefore critical for how the compound is processed in the body. Bioisosteric replacement of the alpha-amino carboxylic acid functionality has been shown in other systems to yield compounds with unique biological activities, suggesting that modifications at this position could lead to novel pharmacological profiles. umn.edu

Effects of Carboxylic Acid, Ester, and Amide Derivatizations on Activity

Derivatization of the carboxylic acid group into esters and amides is a common prodrug strategy and a way to modulate the physicochemical properties and biological activity of the parent molecule. For some quinoline-based compounds, the free carboxylic acid is essential for activity. For instance, in a study of quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, a strict requirement for the carboxylic acid or its corresponding salts at the C(4) position was identified for inhibitory activity.

However, in other cases, ester and amide derivatives have demonstrated potent biological effects. A series of substituted ethyl 2-(quinolin-4-yl)propanoates, the ester form of the parent acid, exhibited potent antimicrobial activity against Helicobacter pylori. nih.gov Furthermore, derivatives of the isomeric quinoline-2-carboxylic acid, as esters and amides, have been noted for their anti-inflammatory and analgesic properties. In a different study, conversion of a related 3-[2-oxoquinolin-1(2H)-yl]propanoic acid to various N-alkyl and N-aryl amides resulted in compounds with potent cytotoxicity against cancer cell lines and significant inhibition of the epidermal growth factor receptor (EGFR).

Derivative TypeBiological ActivityReference
Carboxylic Acid Required for dihydroorotate dehydrogenase inhibition
Ethyl Ester Potent antimicrobial activity against H. pylori nih.gov
Amide Potent cytotoxicity and EGFR inhibition

Table 2: Influence of Carboxylic Acid, Ester, and Amide Derivatizations on Biological Activity.

Influence of Stereochemistry (e.g., (αS)- Configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For chiral compounds, one enantiomer often exhibits significantly greater potency than the other, a phenomenon attributed to the specific interactions with chiral biological targets like enzymes and receptors.

In the context of propanoic acid derivatives, the stereochemistry at the α-carbon (the carbon atom adjacent to the carboxylic acid group) is a critical determinant of biological efficacy. Research has shown that for certain biologically active propanoic acid derivatives, the (S)-configuration is essential for their activity. For instance, in a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, compounds with the (S)-configuration at the α-carbon of the propanoic acid moiety demonstrated excellent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov This stereoselectivity suggests that the target enzyme or protein has a specific binding pocket that accommodates the (S)-enantiomer more effectively.

This principle is not unique to this specific class of compounds. The importance of stereochemistry is a well-established concept in drug design. For example, in the case of the anti-inflammatory drug ibuprofen (B1674241), the (S)-enantiomer is responsible for most of its therapeutic effect. Similarly, for derivatives of this compound, it is anticipated that the (αS)-configuration would be crucial for optimal interaction with its biological target. This is because the specific spatial arrangement of the quinoline ring, the carboxylic acid, and the methyl group in the (αS)-isomer would dictate the binding affinity and subsequent biological response. While direct studies on the stereochemistry of this compound are not extensively detailed in the provided results, the general principles of medicinal chemistry and findings from analogous structures strongly support the significance of the (αS)-configuration for its biological activity. nih.govmdpi.com

Linker Region Modifications and their Biological Implications (e.g., Thioquinoline Derivatives)

One significant modification involves the replacement of the typical ether or carbon-carbon linkage with a thioether linkage, creating thioquinoline derivatives. These sulfur-containing analogues have shown promising biological activities, particularly as antioxidants. lp.edu.ua

Research into 2-((quinolin-4-yl)thio)carboxylic acids has demonstrated that these compounds can be valuable precursors for creating a variety of functional derivatives. lpnu.ua For example, studies on 7-chloro-4-thioquinoline derivatives bearing a propanoic acid residue at the 4-position have identified compounds with notable antioxidant properties. lp.edu.ua Specifically, 2-(7-chloroquinolin-4-ylthio)propanoic acid and the sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid exhibited antioxidant activity that was significantly higher than the comparator drug, Tiotriazolin. lp.edu.ua

Furthermore, the introduction of different substituents on the quinoline ring in conjunction with the thio-linker has been explored. The presence of a chloro group at the 7-position of the quinoline ring appears to be beneficial for the antioxidant activity of these thio-propanoic acid derivatives. lp.edu.ua Other modifications to the linker, such as the incorporation of succinic acid, cysteamine, or cysteine residues, have also yielded compounds with biological activity comparable to reference drugs like Acetylcysteine and Ascorbic acid. lp.edu.ua

These findings underscore the importance of the linker region in defining the biological profile of this compound derivatives. The thioquinoline scaffold, in particular, represents a promising avenue for the development of new therapeutic agents with antioxidant properties.

Table 1: Antioxidant Activity of Selected Thioquinoline Derivatives

CompoundModificationRelative Antioxidant Activity
2-(7-chloroquinolin-4-ylthio)propanoic acid7-chloro substitution, thio-propanoic acid linker27% higher than Tiotriazolin lp.edu.ua
Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid7-chloro substitution, thio-amino-propanoic acid linker41% higher than Tiotriazolin lp.edu.ua
2-((7-chloroquinolin-4-yl)thio)succinic acid7-chloro substitution, thio-succinic acid linkerComparable to Ascorbic acid lp.edu.ua
2-((quinolin-4-yl)thio)ethanamine dihydrochlorideUnsubstituted quinoline, thio-ethanamine linkerComparable to Ascorbic acid lp.edu.ua

Pharmacophore Identification and Optimization

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying the pharmacophore of a class of compounds is a critical step in understanding their mechanism of action and in designing new, more potent analogues.

For quinoline derivatives, SAR studies have helped to delineate the key pharmacophoric features. For instance, in the case of quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, three principal regions have been identified as crucial for activity: nih.gov

The C(4) position: This position has a strict requirement for a carboxylic acid group or its corresponding salts. nih.gov This suggests that this acidic group is involved in a critical interaction with the target, likely through ionic bonding or hydrogen bonding.

The C(2) position: This position requires bulky, hydrophobic substituents for optimal activity. nih.gov This indicates the presence of a corresponding hydrophobic pocket in the binding site of the target protein.

The benzo portion of the quinoline ring: Appropriate substitutions on this part of the molecule are also necessary for potent inhibition. nih.gov

The quinoline nucleus itself is considered a "privileged scaffold" or a pharmacophoric group that is present in numerous biologically active compounds. nih.govresearchgate.net The design of new potential therapeutic agents often involves combining the quinoline pharmacophore with other known pharmacophores to create hybrid molecules with enhanced or novel activities. lp.edu.ua

Rational Drug Design Strategies based on SAR Principles

Rational drug design utilizes the knowledge gained from SAR studies and pharmacophore modeling to design new molecules with improved therapeutic properties. nih.govresearchgate.net This approach aims to move beyond trial-and-error synthesis and instead focuses on a more targeted and efficient discovery process.

Based on the SAR principles derived from studies of this compound and related compounds, several rational design strategies can be employed:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the quinoline core with other heterocyclic systems that maintain the essential pharmacophoric features. Similarly, functional groups can be replaced with bioisosteres (substituents with similar physical or chemical properties) to improve pharmacokinetic properties or reduce toxicity.

Fragment-Based Drug Design: This strategy involves identifying small molecular fragments that bind to specific sub-pockets of the target protein. These fragments can then be linked together or grown to create a more potent lead compound. A "Fragment-Informed Structure-Activity Relationship (FI-SAR)" approach has been successfully used to develop potent cholinesterase inhibitors by coupling amino-functionalized fragments with quinoline scaffolds. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how designed molecules will bind. This allows for the in-silico screening of virtual libraries of compounds and the design of molecules with optimized interactions with the active site. Docking studies have been used to rationalize the observed SAR trends for quinoline-based EGFR/HER-2 dual-target inhibitors. researchgate.net

By applying these rational design strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with enhanced potency, selectivity, and drug-like properties. The integration of SAR data, pharmacophore modeling, and computational methods provides a powerful toolkit for modern drug discovery.

Computational Chemistry and Molecular Modeling in 2 Quinolin 4 Yl Propanoic Acid Research

In Silico Prediction of Biological Activity (e.g., PASS Online)

The initial step in assessing a novel compound's potential often involves predicting its biological activity spectrum using computational tools. The Prediction of Activity Spectra for Substances (PASS) Online web resource is a prominent example of such a tool. It forecasts a wide range of biological activities, from therapeutic effects to mechanisms of action and potential toxicity, based on the compound's structural formula. researchgate.net The prediction is founded on a structure-activity relationship analysis of a massive training set, which includes over 300,000 organic compounds with known biological activities. researchgate.net

The PASS algorithm provides a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). While specific PASS predictions for 2-(quinolin-4-yl)propanoic acid are not publicly documented, the platform's utility is well-established. For new chemical entities, PASS can predict hundreds of activities with an average accuracy reported to be above 95%. researchgate.net This allows researchers to prioritize which biological assays are most relevant for a new compound, saving time and resources. The robustness of the PASS method has been demonstrated to yield reasonable predictions even with incomplete information in the training set. way2drug.com For quinoline (B57606) derivatives, this approach could suggest potential applications ranging from anticancer to antimicrobial activities, guiding the subsequent experimental validation.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding how a potential drug molecule interacts with its biological target at the atomic level. In research on compounds structurally similar to this compound, molecular docking has been instrumental in elucidating binding modes and affinities.

For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used molecular docking to investigate their interaction with the P-glycoprotein (P-gp) target (PDB ID: 6C0V), which is implicated in cancer multidrug resistance. nih.gov The results revealed significant binding affinities, with one of the most potent compounds exhibiting a binding energy of -9.22 kcal/mol, driven by both hydrophobic and hydrogen bond interactions. nih.gov

In another study, derivatives of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid were docked into the epidermal growth factor receptor (EGFR) binding site. nih.gov One promising compound, 9e, showed a strong binding energy of -17.89 kcal/mol and formed a key hydrogen bond with the amino acid residue Met 769. nih.gov Similarly, research on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a potential target, with docking studies confirming stable binding within the enzyme's active site. frontiersin.org

These studies showcase how molecular docking provides critical insights into the ligand-receptor interactions that govern biological activity, guiding the rational design of more potent and selective inhibitors.

Quinoline Derivative ClassProtein TargetKey FindingsReference
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein (P-gp)Highest binding energy observed was -9.22 kcal/mol; interactions included H-bonds and hydrophobic contacts. nih.gov
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acidsEpidermal Growth Factor Receptor (EGFR)A lead compound showed a binding energy of -17.89 kcal/mol and formed a hydrogen bond with Met 769. nih.gov
2-aryl-quinoline-4-carboxylic acidsLeishmania major N-myristoyltransferase (LmNMT)Demonstrated stable binding in the active site, supporting LmNMT as a primary molecular target. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of newly designed molecules before they are synthesized.

Research on quinoline derivatives has successfully employed QSAR to guide drug design. For example, a QSAR study was conducted on a series of 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid to predict their inhibitory activity against P-glycoprotein. nih.gov Using various machine learning regression methods, a highly predictive model was developed. The best model, based on the CatBoost algorithm, achieved a high correlation coefficient (R²) of 95% and a low root mean square error (RMSE) of 0.283, using just a single molecular descriptor. nih.gov

Another study focused on designing (quinolin-4-ylthio)carboxylic acids as inhibitors of Escherichia coli DNA Gyrase B. nih.gov Predictive QSAR models were built using publicly available datasets, and the resulting models showed high predictive accuracy (Balanced Accuracies of 59-98% in cross-validation), which were then used to screen a virtual library for promising new compounds. nih.gov These examples demonstrate that QSAR is a powerful tool for rationalizing the structure-activity landscape of quinoline-based compounds and for prioritizing synthetic efforts toward molecules with enhanced biological activity. nih.gov

Quinoline Derivative ClassBiological Target/ActivityQSAR Model HighlightsReference
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein (P-gp) InhibitionA CatBoost-based model achieved R² = 0.95 and RMSE = 0.283. nih.gov
(Quinolin-4-ylthio)carboxylic acidsAnti-E. coli ActivityModels achieved balanced accuracies of up to 98% in cross-validation and were used for virtual screening. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand in the binding pocket of its target and for understanding the conformational changes that may occur upon binding.

In the investigation of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents, MD simulations were performed to analyze the stability of the compounds complexed with Leishmania major N-myristoyltransferase (LmNMT). frontiersin.org The simulations, which tracked the root-mean-square deviation (RMSD) of the protein backbone and the ligand, demonstrated that the complexes were stable. frontiersin.org Specifically, the protein backbone's RMSD values remained below 4.0 Å, indicating no major structural disruptions. The analysis also included root-mean-square fluctuation (RMSF) plots to assess the flexibility of individual amino acid residues, providing deeper insight into the dynamic nature of the binding interaction. frontiersin.org These simulations confirmed the stability of the binding predicted by docking and provided a more realistic model of the interaction within a physiological context. frontiersin.orgresearchgate.net

Virtual Screening for Lead Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be performed in two ways: ligand-based or structure-based. An alternative approach is inverse virtual screening (IVS), where a single ligand is screened against a large database of protein structures to identify potential biological targets.

This IVS approach was employed in the study of 2-aryl-quinoline-4-carboxylic acid derivatives to pinpoint their molecular target. frontiersin.orgfrontiersin.org A representative compound from the series was screened against a non-redundant library of approximately 23,000 protein structures. frontiersin.org The results of this extensive screening consistently highlighted Leishmania major N-myristoyltransferase (LmNMT) as the most frequent high-affinity target. frontiersin.org This computational "target fishing" was crucial in directing subsequent experimental work. Following the identification of LmNMT, further computational studies, including docking and MD simulations, were performed to validate the interaction. frontiersin.org This workflow, starting from broad virtual screening and moving to focused molecular modeling, represents a powerful strategy for lead identification and mechanism deconvolution in modern drug discovery. nih.gov

Future Perspectives and Research Directions for 2 Quinolin 4 Yl Propanoic Acid

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future of synthesizing 2-(quinolin-4-yl)propanoic acid and its analogues lies in the development of more efficient, cost-effective, and environmentally benign methodologies. While classical methods like the Pfitzinger condensation are established for creating the quinoline (B57606) core, emerging strategies are focusing on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents. researchgate.net

Future research will likely focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has already shown success in the synthesis of quinoline-4-carboxylic acid derivatives and 4-hydroxy-2-quinolone analogues. researchgate.netnih.gov Applying MAOS to the synthesis of this compound could significantly reduce reaction times and improve yields.

Novel Catalysts: The use of non-corrosive, non-toxic, and reusable catalysts is a key aspect of green chemistry. nih.gov Research into organocatalysts, such as p-toluenesulfonic acid, and other green catalysts like bismuth chloride (BiCl3) for quinoline synthesis is a promising area. researchgate.netnih.gov

One-Pot Reactions: Developing one-pot, multi-component reactions for the synthesis of this compound derivatives can enhance efficiency by reducing the number of purification steps and saving time and resources. preprints.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the industrial production of this compound and its derivatives.

Synthesis ApproachKey AdvantagesRelevant Compounds
Microwave-Assisted SynthesisReduced reaction times, improved yieldsQuinoline-4-carboxylic acid derivatives, 4-hydroxy-2-quinolone analogues researchgate.netnih.gov
Green CatalystsEnvironmentally friendly, reusable, cost-effectiveQuinoline analogues researchgate.net
One-Pot ReactionsIncreased efficiency, reduced waste4-quinolone derivatives preprints.org

Identification of New Biological Targets and Mechanisms of Action

While the antimicrobial and potential anti-inflammatory and anticancer activities of quinoline derivatives are recognized, the specific biological targets and mechanisms of action for this compound are not fully elucidated. smolecule.com Future research should aim to pinpoint the molecular targets to better understand its therapeutic potential.

Key research directions include:

Target Deconvolution: Employing techniques like affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or enzymes that this compound interacts with.

Mechanism of Action Studies: For identified targets, detailed biochemical and cellular assays are necessary to understand how the compound modulates their function. For instance, fluoroquinolin-4-ones are known to disrupt bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV. mdpi.com Similar in-depth studies are needed for this compound.

Exploration of New Therapeutic Areas: Based on newly identified targets, the therapeutic applications of this compound could be expanded beyond its current known activities. For example, some quinoline-4-carboxylic acid derivatives have shown inhibitory activity against dihydroorotate (B8406146) dehydrogenase (DHODH), a target for autoimmune diseases and cancer. nih.govacs.org Other derivatives have been identified as potent inhibitors of SIRT3, a target in leukemia. frontiersin.org

Potential Biological Target ClassExample TargetTherapeutic Area
EnzymesDihydroorotate Dehydrogenase (DHODH)Autoimmune diseases, Cancer nih.govacs.org
Sirtuin 3 (SIRT3)Leukemia frontiersin.org
DNA Gyrase / Topoisomerase IVBacterial Infections mdpi.com

Development of Highly Potent and Selective Analogues for Specific Therapeutic Applications

The this compound scaffold is an excellent starting point for the design and synthesis of more potent and selective analogues. By strategically modifying the chemical structure, it is possible to enhance activity against a specific target while minimizing off-target effects.

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule, such as the quinoline ring and the propanoic acid side chain, to understand how these changes affect biological activity. For instance, studies on 2,4-disubstituted quinolines have shown that bulky aryl groups at these positions can enhance antibacterial, antifungal, and anticancer activities. austinpublishinggroup.com

Fragment-Based Drug Design: Using small molecular fragments that are known to bind to a target of interest to build up more potent lead compounds based on the this compound core.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Development of Prodrugs: Designing inactive precursors that are converted into the active drug in the body to improve bioavailability or reduce side effects.

Analogue SeriesTarget/ActivityKey Findings
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-olAntimycobacterialHalogen substitution at the 6-position and the nature of the alkoxy group significantly affect activity. nih.gov
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSIRT3 InhibitionDiscovery of potent and selective inhibitors for leukemia therapy. frontiersin.org
Quinoline-4-yl-1,2,3-triazolesAntitubercularIdentification of lead molecules against Mycobacterium tuberculosis. nih.gov

Advanced Preclinical Investigations utilizing Relevant Disease Models

To translate the potential of this compound and its analogues into clinical applications, rigorous preclinical evaluation is essential. This involves moving beyond simple in vitro assays to more complex and physiologically relevant disease models.

Future preclinical research should incorporate:

In Vivo Efficacy Studies: Testing the most promising analogues in animal models of relevant diseases, such as bacterial infections, cancer, and inflammatory conditions. For example, quinoline-4-carboxylic acids have been evaluated in mouse models of inflammation. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have suitable drug-like properties. Some potent quinoline-based DHODH inhibitors have shown significant oral bioavailability in preclinical studies. nih.govacs.org

Toxicity and Safety Assessment: Conducting comprehensive toxicology studies to identify any potential adverse effects before considering human trials.

Use of Advanced Models: Employing more sophisticated preclinical models such as patient-derived xenografts (PDXs) for cancer research or organoid cultures to better predict human responses.

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in living systems. The unique properties of the quinoline scaffold make this compound and its derivatives attractive candidates for the development of such probes. The quinoline ring system, for example, can serve as a fluorescent reporter.

Future research in this area could involve:

Design of Fluorescent Probes: Attaching a fluorophore to the this compound scaffold to create probes for imaging biological processes or for use in high-throughput screening assays.

Development of Photoaffinity Probes: Incorporating a photoreactive group that can form a covalent bond with the target protein upon exposure to light, allowing for target identification and validation.

Biotinylated Probes: Conjugating biotin (B1667282) to the molecule to facilitate the isolation and identification of binding partners through affinity purification.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating various stages of the process, from initial design to preclinical development. nih.govmdpi.comaurigeneservices.comnih.gov The application of these computational tools to the study of this compound and its analogues can significantly enhance research and development efforts.

Future integration of AI and ML could include:

De Novo Drug Design: Using generative AI models, such as Generative Adversarial Networks (GANs), to design novel quinoline-based molecules with desired properties. azoai.com

Synthesis Planning: Employing ML algorithms to predict optimal synthetic routes for this compound and its derivatives, making the process faster and more efficient. nih.govmit.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of new analogues based on their chemical structure, thereby prioritizing the synthesis of the most promising compounds. researchgate.net

Target Identification and Validation: Utilizing AI to analyze large biological datasets and predict potential molecular targets for this compound.

Prediction of ADME-Tox Properties: Using ML models to predict the pharmacokinetic and toxicity profiles of new analogues early in the discovery process, reducing the likelihood of late-stage failures.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
De Novo DesignGeneration of novel molecular structures with desired properties. azoai.comCreation of new, optimized analogues with enhanced potency and selectivity.
Synthesis PlanningPrediction of efficient and feasible synthetic pathways. nih.govmit.eduAcceleration of the synthesis of new derivatives.
QSAR ModelingCorrelation of chemical structure with biological activity. researchgate.netPrioritization of synthetic efforts towards the most promising compounds.
Target IdentificationPrediction of biological targets from large datasets.Uncovering new therapeutic applications for the compound and its analogues.

Q & A

Q. What are the key synthetic routes for preparing 2-(Quinolin-4-yl)propanoic acid derivatives, and how are yields optimized?

Methodological Answer: Derivatives of this compound are typically synthesized via coupling reactions between quinoline precursors and propanoic acid moieties. For example, hybrid molecules like 3-((quinolin-4-yl)thio)propanoic acid are synthesized through thioether bond formation between quinoline-thiol intermediates and propanoic acid derivatives. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Triethylamine or DBU facilitates deprotonation and accelerates coupling .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity compounds (>95%) .
    Yield optimization often involves iterative adjustments to reaction time (12-24 hrs) and temperature (60-80°C) .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly for substituent positions on the quinoline ring .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, crucial for identifying impurities .
  • HPLC : Quantifies purity (>98% for biological assays) and monitors degradation under storage conditions (e.g., -20°C for stability) .
  • InChI Key : Standardizes chemical identifiers for database compatibility (e.g., PubChem) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline ring) influence the biological activity of this compound derivatives?

Methodological Answer: Substituents significantly alter bioactivity through:

  • Lipophilicity (log D) : Methoxy groups at the 6-position increase log D by 0.07–0.08, enhancing membrane permeability but potentially raising toxicity .
  • Toxicity reduction : Sodium salts of thio-derivatives (e.g., QРА-5) show lower cytotoxicity compared to free acids, likely due to improved solubility and reduced cellular stress .
  • Biological targets : Electron-withdrawing groups (e.g., -Cl) enhance interactions with enzymes like oxidoreductases, as demonstrated in plant rhizogenesis assays .
    Experimental validation : Comparative in vitro assays (e.g., root induction in Rosa damascena) and molecular docking studies are recommended to resolve structure-activity contradictions .

Q. How can contradictory data on the toxicity and efficacy of quinoline-propanoic acid hybrids be systematically addressed?

Methodological Answer: Contradictions often arise from variations in experimental models or compound purity. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for toxicity) and plant models (e.g., Rosa damascena explants) for cross-study comparisons .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to differentiate bioactive vs. toxic concentrations (e.g., QРА-1 reduces sperm motility by 25–30% at 10 µM) .
  • Molecular descriptors : Apply Lipinski’s "rule of five" to predict absorption-related discrepancies. Derivatives violating ≥2 rules may show erratic bioactivity .

Q. What methodologies are recommended for evaluating the physicochemical properties of this compound derivatives in drug development?

Methodological Answer: Critical assessments include:

  • Log D determination : Shake-flask or HPLC methods quantify partition coefficients, predicting blood-brain barrier penetration .
  • Aqueous solubility : Kinetic solubility assays in PBS (pH 7.4) identify candidates requiring prodrug strategies .
  • Thermal stability : Differential scanning calorimetry (DSC) detects decomposition temperatures (>150°C preferred for storage) .
  • Ionization states : pH-dependent solubility profiles guide formulation (e.g., sodium salts for injectables) .

Q. How can safety protocols be tailored for handling this compound derivatives in laboratory settings?

Methodological Answer: Advanced safety measures based on compound properties:

  • Engineering controls : Use fume hoods for volatile intermediates (e.g., thiol-containing precursors) and static-free containers to prevent combustion .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory; respirators required if airborne concentrations exceed 1 mg/m³ .
  • Decontamination : Immediate use of 10% ethanol washes for spills, coupled with UV-Vis monitoring for residual contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.